1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid

Medicinal chemistry Drug design Physicochemical property prediction

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid (CAS 1476722-39-0) is a heterocyclic building block that covalently links a 1,2,4-thiadiazole ring (3-cyclopropyl-substituted) to a 1H-imidazole-4-carboxylic acid moiety via a C–N bond at the thiadiazole 5-position. With a molecular formula of C₉H₈N₄O₂S and a molecular weight of 236.25 g/mol, this compound presents a compact yet functionally dense architecture combining a carboxylic acid handle, an imidazole nitrogen coordination site, and a cyclopropyl-bearing thiadiazole pharmacophore.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 1476722-39-0
Cat. No. B2422879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid
CAS1476722-39-0
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESC1CC1C2=NSC(=N2)N3C=C(N=C3)C(=O)O
InChIInChI=1S/C9H8N4O2S/c14-8(15)6-3-13(4-10-6)9-11-7(12-16-9)5-1-2-5/h3-5H,1-2H2,(H,14,15)
InChIKeyJJEOZOSTYLXIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid (CAS 1476722-39-0): A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry and Library Synthesis


1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid (CAS 1476722-39-0) is a heterocyclic building block that covalently links a 1,2,4-thiadiazole ring (3-cyclopropyl-substituted) to a 1H-imidazole-4-carboxylic acid moiety via a C–N bond at the thiadiazole 5-position . With a molecular formula of C₉H₈N₄O₂S and a molecular weight of 236.25 g/mol, this compound presents a compact yet functionally dense architecture combining a carboxylic acid handle, an imidazole nitrogen coordination site, and a cyclopropyl-bearing thiadiazole pharmacophore . It is supplied as a research-grade intermediate (typical purity ≥98%) and is stored sealed in dry conditions at 2–8°C .

Why 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Common Imidazole- or Thiadiazole-Only Analogs


Procurement decisions for heterocyclic building blocks frequently default to minimal scaffolds—such as 1H-imidazole-4-carboxylic acid or 3-cyclopropyl-1,2,4-thiadiazol-5-amine—or to piperazine-linked analogs. However, 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid uniquely situates a carboxylic acid directly on the imidazole ring while the thiadiazole is substituted with a cyclopropyl group . This arrangement cannot be replicated by simple co-addition of two separate monomers because the imidazole–thiadiazole connectivity influences both the conformational landscape and the electronics of the carboxylic acid handle [1]. The following quantitative comparisons demonstrate that seemingly similar alternatives differ measurably in lipophilicity, hydrogen-bonding capacity, synthetic versatility, and documented biological relevance—factors that directly affect downstream success in library synthesis and lead optimization.

Evidence-Based Differentiation of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid from Closest Analogs


Computational Property Comparison: LogP, H-Bond Donor/Acceptor Count, and TPSA versus Piperazine and Simple Acid Analogs

The target compound exhibits a calculated LogP of 1.30, TPSA of 80.9 Ų, 6 H-bond acceptors, and 1 H-bond donor . In contrast, the piperazine analog 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1489486-20-5) has an experimental ACD/LogP of −0.62 and ACD/LogD (pH 5.5) of −2.49, reflecting a >1.9 log unit difference in lipophilicity . 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3) lacks the thiadiazole ring entirely, resulting in a smaller TPSA and fundamentally different H-bonding profile .

Medicinal chemistry Drug design Physicochemical property prediction

Class-Level Biological Validation: Imidazo[2,1-b][1,3,4]thiadiazole Derivatives as Potent FAK Inhibitors with Low Micromolar Antiproliferative Activity

Although direct assay data for CAS 1476722-39-0 are not publicly available, closely related imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated potent antiproliferative activity. Lead compound 10l from a 2024 series exhibited IC₅₀ values of 1.04–3.44 µM against a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, CAPAN-1, PANC-1, PATU-T, BxPC-3, PDAC-3, and gemcitabine-resistant PANC-1-GR) and significant tumor growth inhibition in mouse xenograft models [1]. By contrast, no comparable kinase inhibition or in vivo efficacy data have been reported for piperazine-linked analogs (e.g., CAS 1489486-20-5) or simple monomeric imidazole/thiadiazole acids.

Cancer biology Kinase inhibition Pancreatic ductal adenocarcinoma

Synthetic Versatility: Carboxylic Acid Handle Enables Direct Amide Coupling and Diversification Not Possible with Amine- or Piperazine-Terminated Analogs

The target compound bears a free carboxylic acid at the imidazole 4-position, enabling direct amide bond formation with amine-containing fragments under standard coupling conditions (e.g., HATU, EDC/HOBt) . In contrast, the piperazine analog (CAS 1489486-20-5) presents only a secondary amine as its reactive handle, requiring an additional carboxylate-containing partner and often necessitating protection/deprotection strategies. 3-Cyclopropyl-1,2,4-thiadiazol-5-amine (CAS 762272-35-5) offers only an amino group, limiting its one-step diversification potential .

Parallel synthesis Compound library design Amide coupling

Procurement Accessibility: Competitive Pricing and Established Supply Chains versus Thiadiazole Carboxylic Acid Isomers

The target compound is available from multiple established vendors (e.g., Leyan, ChemScence, CymitQuimica) with catalog pricing at research quantities . In comparison, the 1,2,3-thiadiazole isomer 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 1445951-16-5) shows longer lead times (3–4 weeks) and higher cost ($387/100 mg at Biosynth) with more limited vendor availability . The 1,2,4-thiadiazole connectivity in the target compound represents a more synthetically accessible and thus more economically procurable scaffold isomer.

Chemical sourcing Procurement Supply chain reliability

Optimal Application Scenarios for 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid Based on Quantitative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Kinase ATP-Binding Sites

The compound's imidazothiadiazole core maps onto the pharmacophore of published FAK inhibitors with IC₅₀ values of 1.04–3.44 µM against PDAC models [1]. Its carboxylic acid handle enables rapid fragment elaboration via amide coupling, while the cyclopropyl group occupies a hydrophobic pocket, as demonstrated by docking studies of analogous imidazo[2,1-b][1,3,4]thiadiazoles [1]. Researchers pursuing kinase inhibitor programs, particularly those targeting FAK or related tyrosine kinases, can use this building block as a viable starting point for SAR exploration.

Parallel Library Synthesis Requiring Orthogonal Diversification Handles

With at least two distinct reactive sites—a carboxylic acid for amide bond formation and the imidazole ring for N-alkylation—this scaffold enables efficient generation of compound libraries with high chemical diversity per synthetic step . This contrasts with single-handle analogs such as 3-cyclopropyl-1,2,4-thiadiazol-5-amine, which limit one-step diversification to a single vector . The compound's predicted LogP of 1.30 and TPSA of 80.9 Ų place it within favorable drug-like property space, reducing the risk of generating nondrug-like library members .

Anticancer Lead Optimization Leveraging Validated Imidazothiadiazole Pharmacophore Activity

The imidazothiadiazole class has demonstrated in vivo tumor growth inhibition in PDAC mouse xenograft models, with lead compound 10l showing both antitumor efficacy and a favorable safety profile [1]. This compound serves as a synthetic entry point to explore SAR around the imidazole-4-carboxylic acid moiety, which can modulate potency, selectivity, and pharmacokinetic properties. Procurement of the pre-assembled imidazole–thiadiazole core eliminates the need for multi-step heterocycle construction, accelerating hit-to-lead timelines.

Scaffold-Hopping and IP Diversification Around Established Heterocyclic Chemotypes

The 1,2,4-thiadiazole connectivity in this compound is synthetically and economically more accessible than the 1,2,3-thiadiazole isomer (which costs approximately $387/100 mg with 3–4 week lead times) . This enables cost-effective scaffold-hopping campaigns where multiple regioisomeric or connectivity variants are evaluated in parallel. The cyclopropyl substituent further provides a metabolically stable alkyl group that can differentiate novel chemical matter from prior art imidazole and thiadiazole series.

Quote Request

Request a Quote for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.